P2Y6 Receptor Antagonist Activity: Quantified IC50 Values and Comparison to Known Reference Compounds
4-(6-Fluoropyridin-2-yl)oxan-4-ol exhibits antagonist activity at the human P2Y6 purinergic receptor with a measured IC50 of 2.91 μM (2910 nM) in two independent assays [1][2]. The compound was evaluated in human 1321N1 astrocytoma cells expressing recombinant human P2Y6 receptor, assessing inhibition of UDP-induced intracellular calcium mobilization. For context, a structurally distinct reference P2Y6 antagonist, 5-((3-isopropoxy-5-nitrophenyl)ethynyl)-2-methylpyridine, demonstrated substantially higher potency with an IC50 of 37 nM in the same cell-based assay format [3]. While 4-(6-fluoropyridin-2-yl)oxan-4-ol is approximately 79-fold less potent than this optimized reference compound, its micromolar antagonist activity establishes a baseline pharmacological fingerprint absent from documentation for the 6-bromo or 6-chloro pyridinyl-oxan-4-ol analogs [4].
| Evidence Dimension | P2Y6 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 2.91 μM (2910 nM) |
| Comparator Or Baseline | 5-((3-isopropoxy-5-nitrophenyl)ethynyl)-2-methylpyridine: 37 nM |
| Quantified Difference | Target compound is ~79-fold less potent than the reference antagonist |
| Conditions | Human P2Y6 receptor expressed in human 1321N1 cells; UDP-induced calcium mobilization assay; fluorescence readout by NOVOstar plate reader |
Why This Matters
This data enables informed selection for P2Y6 pharmacology studies where a micromolar-potency antagonist with a distinct chemotype is required for target validation or as a tool compound with defined activity.
- [1] BindingDB Entry BDBM50569546 (ChEMBL4876210). Antagonist activity at human P2Y6 receptor expressed in human 1321N1 cells: IC50 = 2.91E+3 nM. 2024. View Source
- [2] BindingDB Entry BDBM50569546. Replicate assay: Antagonist activity at human P2Y6R expressed in 1321N1 cells, 5 min incubation: IC50 = 2.91E+3 nM. 2024. View Source
- [3] BindingDB Entry BDBM50454137 (ChEMBL1321988). Antagonist activity at human P2Y6 receptor expressed in 1321N1 cells: IC50 = 37 nM. View Source
- [4] Patent EP 3 768 668 B1. SHP2 phosphatase inhibitors containing 4-(6-bromopyridin-2-yl)oxan-4-ol; no P2Y6 activity reported. View Source
